N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a pyridine ring substituted with a methoxy group and a tetraazole ring attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine and cyclohexyl intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a methoxy group through electrophilic aromatic substitution.
Cyclohexyl Intermediate Preparation: The cyclohexyl group is synthesized and functionalized with a tetraazole ring.
Coupling Reaction: The pyridine and cyclohexyl intermediates are coupled using a suitable coupling agent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 6-hydroxy-3-pyridinyl derivatives.
Reduction: Formation of 3-piperidinyl derivatives.
Substitution: Formation of 6-halogenated-3-pyridinyl derivatives.
Scientific Research Applications
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- 1-(6-Methoxy-3-pyridinyl)-1-butanone
Uniqueness
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetraazole ring and methoxy-substituted pyridine ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H22N6O2 |
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Molecular Weight |
330.38 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H22N6O2/c1-24-15-6-5-13(10-17-15)19-14(23)9-16(7-3-2-4-8-16)11-22-12-18-20-21-22/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,19,23) |
InChI Key |
AEIIBELFEKBHTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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